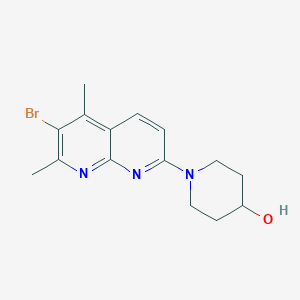

![molecular formula C18H24N6 B6444243 2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2549054-90-0](/img/structure/B6444243.png)

2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine, also known as 4-methyl-1-pyrrolidin-2-yl-4-piperazin-1-ylpyrimidine, is an organic compound with a range of interesting properties. It is a white crystalline solid that is insoluble in water. Its chemical structure is composed of two piperazin-1-yl groups and two pyrrolidin-1-yl groups, connected by a pyrimidine ring and a pyridin-4-ylmethyl group. This compound has been studied extensively in recent years and has been found to have numerous applications in scientific research.

科学的研究の応用

2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidineyrrolidin-2-yl-4-piperazin-1-ylpyrimidine has a wide range of applications in scientific research. It has been used as a substrate for various enzymatic reactions, including those involving cytochrome P450 enzymes. It has also been used as a ligand in protein-protein interactions, as well as a substrate for various kinase and phosphatase enzymes. Furthermore, it has been used as an inhibitor of various enzymes, such as cyclooxygenase-2 and lipoxygenase.

作用機序

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of cell processes such as cell division, growth, and death .

Mode of Action

The compound interacts with its targets by binding to the inactive Abelson tyrosine kinase domain, a characteristic feature of certain genes . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s interaction with its target results in the inhibition of the activity of tyrosine kinases .

Biochemical Pathways

The compound’s interaction with tyrosine kinases affects several biochemical pathways. By inhibiting the activity of tyrosine kinases, the compound can disrupt the signaling pathways that regulate cell processes, leading to effects such as the inhibition of cell division and growth .

Result of Action

The result of the compound’s action is the inhibition of the activity of tyrosine kinases . This can lead to the disruption of cell processes regulated by these enzymes, including cell division and growth . This makes the compound potentially useful in the treatment of conditions characterized by abnormal cell growth, such as leukemia .

実験室実験の利点と制限

2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidineyrrolidin-2-yl-4-piperazin-1-ylpyrimidine is a useful compound for laboratory experiments due to its high solubility in organic solvents, its low toxicity, and its ability to inhibit various enzymes. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in aqueous solutions and is easily degraded by light and air. Furthermore, it is not very soluble in water and can be difficult to dissolve in aqueous solutions.

将来の方向性

There are a number of potential future directions for 2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidineyrrolidin-2-yl-4-piperazin-1-ylpyrimidine. One potential direction is the development of new synthesis methods to produce the compound in higher yields and with greater purity. Another potential direction is the development of new applications for the compound, such as its use as an inhibitor of cancer cell growth or as a potential therapeutic agent for various diseases. Additionally, further research could be done on the biochemical and physiological effects of the compound, as well as its potential toxicity and side effects. Finally, further research could be done on the mechanisms of action of the compound and how it interacts with various proteins and enzymes.

合成法

2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidineyrrolidin-2-yl-4-piperazin-1-ylpyrimidine can be synthesized using a variety of methods. One common method is the reaction of 1-methyl-4-piperazin-1-ylpyrrolidine with 4-chlorophenyl-2-pyridin-4-ylmethyleneamine. This reaction takes place in the presence of an acid catalyst, such as pyridine, and yields the desired compound in high yields. Another method is the reaction of 1-methyl-4-piperazin-1-ylpyrrolidine with 4-chlorophenyl-2-pyrimidin-4-ylmethyleneamine. This reaction also takes place in the presence of an acid catalyst and yields the desired compound in high yields.

生化学分析

Biochemical Properties

2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as acetylcholinesterase and tyrosine kinases . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to downstream effects on various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to the nicotinamide binding site of tankyrase enzymes, which are involved in various cellular processes . This binding inhibits the activity of tankyrase, leading to alterations in cellular functions such as mitosis and the Wnt/β-catenin signaling pathway. Additionally, the compound can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function . The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can maintain its inhibitory effects on enzymes and cellular pathways, suggesting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular pathways without significant toxicity. At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active metabolites that contribute to its overall biochemical effects. Additionally, the compound can influence metabolic flux and alter the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain. Its localization and accumulation within these tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound has been found to localize within specific cellular compartments, such as the nucleus and cytoplasm. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of the compound can affect its interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6/c1-2-10-23(9-1)17-5-8-20-18(21-17)24-13-11-22(12-14-24)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAIUFHQNQXXPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6444163.png)

![4-methoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6444168.png)

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444176.png)

![2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444183.png)

![2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444186.png)

![2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444204.png)

![1-(4-methylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444230.png)

![5-chloro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6444236.png)

![4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444250.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine](/img/structure/B6444251.png)

![6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444258.png)

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6444262.png)